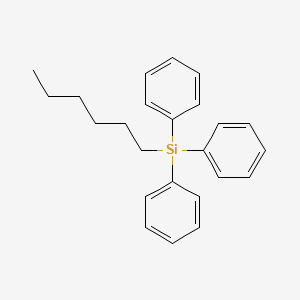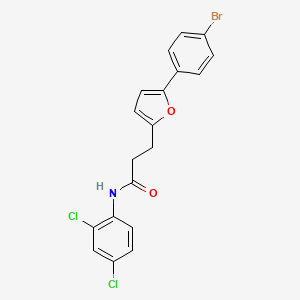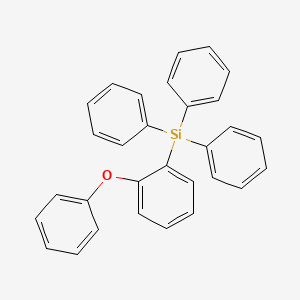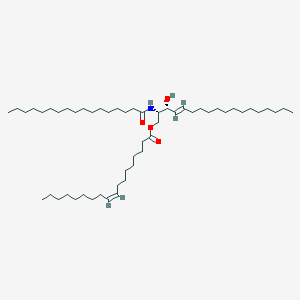
Ethyl 3-hydroxy-3-(2-oxoindolin-3-ylidene)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3E)-3-hydroxy-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate is a chemical compound that belongs to the class of organic compounds known as indole derivatives. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains a hydroxy group and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3E)-3-hydroxy-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate typically involves the condensation of ethyl acetoacetate with isatin (1H-indole-2,3-dione) under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of isatin, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate in an ethanol solvent .
Industrial Production Methods
While specific industrial production methods for ethyl (3E)-3-hydroxy-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3E)-3-hydroxy-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the indole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Amine or alcohol in the presence of a base such as triethylamine (TEA) in an appropriate solvent like dichloromethane.
Major Products
Oxidation: Formation of ethyl (3E)-3-oxo-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate.
Reduction: Formation of ethyl (3E)-3-hydroxy-3-(2-hydroxy-1,2-dihydro-3H-indol-3-ylidene)propanoate.
Substitution: Formation of ethyl (3E)-3-(substituted)-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (3E)-3-hydroxy-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its versatile chemical structure.
Wirkmechanismus
The mechanism of action of ethyl (3E)-3-hydroxy-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and apoptosis, making it a potential anticancer agent . The compound can induce apoptosis by increasing reactive oxygen species (ROS) levels and activating apoptosis-related proteins such as Bax and cleaved-caspase 3 .
Vergleich Mit ähnlichen Verbindungen
Ethyl (3E)-3-hydroxy-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate can be compared with other similar compounds, such as:
Ethyl (2E)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)ethanoate: Similar structure but with a cyano group instead of a hydroxy group.
3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,4-dihydroquinoxalin-2-one: Contains a quinoxaline ring fused to the indole ring.
2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2H-1,4-benzoxazin-3(4H)-one: Contains a benzoxazine ring fused to the indole ring.
These compounds share similar core structures but differ in their functional groups and ring systems, which can lead to variations in their chemical reactivity and biological activities.
Eigenschaften
Molekularformel |
C13H13NO4 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
ethyl 3-(2-hydroxy-1H-indol-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H13NO4/c1-2-18-11(16)7-10(15)12-8-5-3-4-6-9(8)14-13(12)17/h3-6,14,17H,2,7H2,1H3 |
InChI-Schlüssel |
LSRZNFWVTQLWRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C1=C(NC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)








![N'~1~,N'~10~-bis[(E)-(4-hydroxyphenyl)methylidene]decanedihydrazide](/img/structure/B11944307.png)




